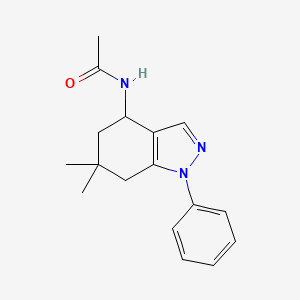
N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)acetamide is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by its unique structure, which includes a dimethyl group and a phenyl group attached to the indazole core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)acetamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring.
Introduction of the Dimethyl and Phenyl Groups: The dimethyl and phenyl groups are introduced through alkylation reactions. For instance, the dimethyl group can be added using methyl iodide in the presence of a base, while the phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Acetylation: The final step involves the acetylation of the indazole derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the indazole ring, potentially converting it to a dihydroindazole derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydroindazole derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-1H-indazole-1-carboxamide
- 6,6-Dimethyl-1-phenyl-1H-indazole
- 4,5,6,7-Tetrahydro-1H-indazole derivatives
Uniqueness
N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl and phenyl groups, along with the acetamide functionality, differentiates it from other indazole derivatives, potentially offering unique pharmacological profiles and applications.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields
Properties
IUPAC Name |
N-(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12(21)19-15-9-17(2,3)10-16-14(15)11-18-20(16)13-7-5-4-6-8-13/h4-8,11,15H,9-10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHGQWIKYXWZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(CC2=C1C=NN2C3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
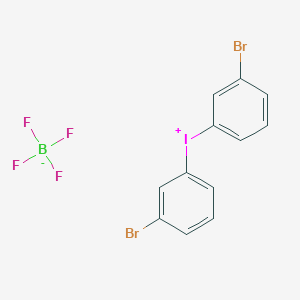
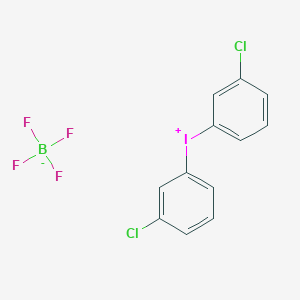
![2-chloro-N-[2-(cyanomethoxy)phenyl]acetamide](/img/structure/B8140979.png)
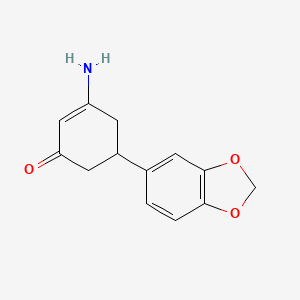
![2-chloro-N-[2-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B8140988.png)
![2-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B8140994.png)
![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B8141004.png)
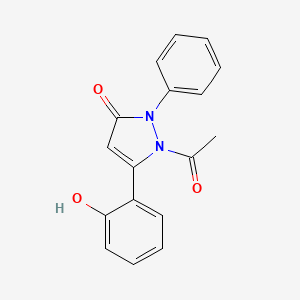
![N-[6,6-dimethyl-1-phenyl-7-(4-phenyltriazol-1-yl)-5,7-dihydro-4H-indazol-4-yl]acetamide](/img/structure/B8141033.png)
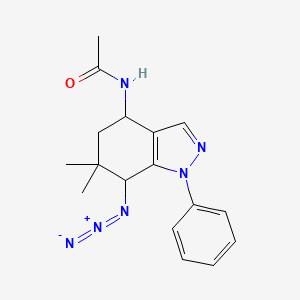
![[1-[3,5-Bis(trifluoromethyl)phenyl]-5-formyl-3-methyl-6,7-dihydroindazol-4-yl] acetate](/img/structure/B8141050.png)
![[1-(3,5-Difluorophenyl)-5-formyl-3-methyl-6,7-dihydroindazol-4-yl] acetate](/img/structure/B8141056.png)
![[2-[2-Acetyl-1-(4-bromophenyl)-5-oxopyrazol-3-yl]phenyl] acetate](/img/structure/B8141061.png)
![ethyl N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]carbamate](/img/structure/B8141074.png)
